{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE
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Overview
Description
{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features both carbamate and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the esterification of 3,4,5-trimethoxybenzoic acid with {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the ester and carbamate groups can yield the corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols and amines.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
The compound is also used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Morpholinomethyl)phenylboronic acid
Uniqueness
What sets {[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE apart from similar compounds is its combination of carbamate and ester functional groups. This unique structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-25-15-9-12(10-16(26-2)18(15)27-3)19(23)29-11-17(22)21-14-8-6-5-7-13(14)20(24)28-4/h5-10H,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXSKELAPQNVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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